Ethyl (2-aminothiophene-3-carbonyl)carbamate
Description
Properties
IUPAC Name |
ethyl N-(2-aminothiophene-3-carbonyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3S/c1-2-13-8(12)10-7(11)5-3-4-14-6(5)9/h3-4H,2,9H2,1H3,(H,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTQFKEBUNBNDNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(=O)C1=C(SC=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
Ethyl (2-aminothiophene-3-carbonyl)carbamate shares structural similarities with several carbamates discussed in the evidence:
- Thiophene vs. This could influence binding affinity in biological systems .
- Lipophilicity : Carbamates with aromatic substituents (e.g., 4-chloro-phenyl derivatives) exhibit log k values ranging from 1.2 to 3.5, depending on alkyl chain length and halogenation . The thiophene moiety may confer moderate lipophilicity, balancing solubility and membrane permeability.
Carcinogenicity and Mutagenicity
- Vinyl Carbamate: Exhibits 10–50× higher carcinogenic potency than ethyl carbamate in murine models, inducing lung adenomas, hepatic carcinomas, and skin tumors. It is mutagenic in Salmonella typhimurium strains TA 1535 and TA 100 via cytochrome P-450-mediated activation .
- Ethyl Carbamate: Classified as IARC Group 2A ("probably carcinogenic"), with concentrations in alcoholic beverages (e.g., cachaça, Chinese liquors) often exceeding regulatory limits (150–210 µg/L). Synergistic effects with ethanol exacerbate risks .
- Target Compound: No direct carcinogenicity data are available. However, the presence of a reactive amine group raises theoretical concerns about metabolic activation to electrophilic intermediates, as seen in vinyl carbamate .
Q & A
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